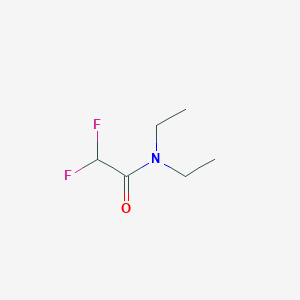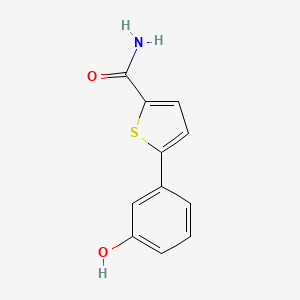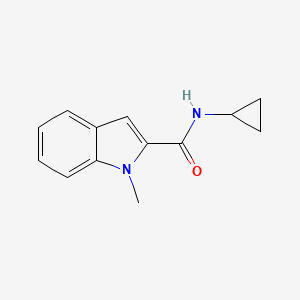![molecular formula C12H17NO B8631932 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol](/img/structure/B8631932.png)
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol
描述
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol: is an organic compound that belongs to the class of phenethyl alcohols It features a pyrrolidine ring attached to a phenethyl alcohol structure
准备方法
Synthetic Routes and Reaction Conditions: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-pyrrolidinophenethyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) .
化学反应分析
Types of Reactions: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 4-Pyrrolidinophenethyl ketone.
Reduction: 4-Pyrrolidinophenethyl alkane.
Substitution: 4-Pyrrolidinophenethyl chloride.
科学研究应用
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyrrolidine ring enhances its binding affinity and selectivity towards certain biological targets, making it a valuable tool in drug discovery .
相似化合物的比较
Phenethyl alcohol: Lacks the pyrrolidine ring, resulting in different chemical properties and biological activities.
4-Pyrrolidinophenethyl ketone: The ketone form of the compound, which has different reactivity and applications.
Pyrrolidine: A simpler structure without the phenethyl alcohol moiety, used in various chemical syntheses.
Uniqueness: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol is unique due to the presence of both the pyrrolidine ring and the phenethyl alcohol structure. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
2-(4-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO/c14-10-7-11-3-5-12(6-4-11)13-8-1-2-9-13/h3-6,14H,1-2,7-10H2 |
InChI 键 |
SIWBRPYLIAGPCA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8631852.png)
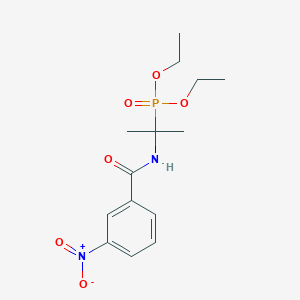
![4-[(3-Chloropropyl)sulfanyl]-2-nitroaniline](/img/structure/B8631861.png)
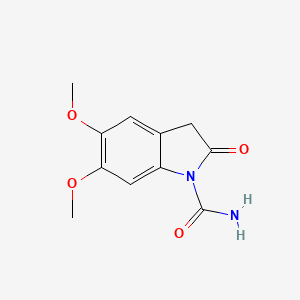
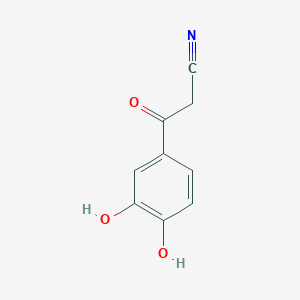
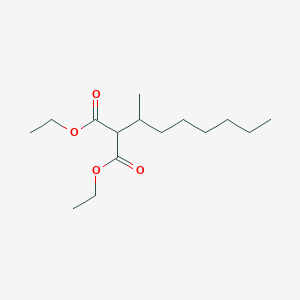
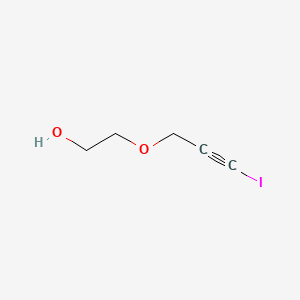
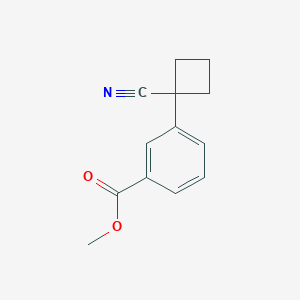
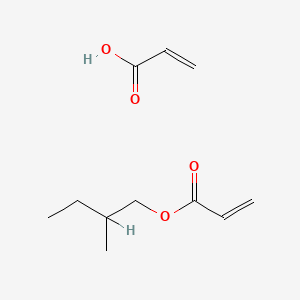
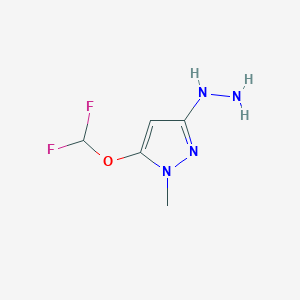
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanenitrile](/img/structure/B8631942.png)
